molecular formula C25H21ClN2O4S B2686997 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate CAS No. 851126-56-2

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate

Cat. No.: B2686997
CAS No.: 851126-56-2
M. Wt: 480.96
InChI Key: WZASQJNBXHMCCJ-UHFFFAOYSA-N
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Description

The compound 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is a heterocyclic molecule featuring a pyrazole core substituted with a 4-chlorophenylthio group, a methyl group, and a phenyl ring. The 5-position of the pyrazole is esterified with a 2,3-dimethoxybenzoate moiety. This structure combines electron-withdrawing (chlorophenylthio) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-23(33-19-14-12-17(26)13-15-19)24(28(27-16)18-8-5-4-6-9-18)32-25(29)20-10-7-11-21(30-2)22(20)31-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZASQJNBXHMCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Thioether Formation: The chlorophenyl thioether moiety is introduced through a nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the pyrazole derivative with 2,3-dimethoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups like nitro, halogen, or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that similar pyrazole derivatives exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation markers in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have been documented extensively. The specific compound is believed to exhibit activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Research has shown that modifications in the pyrazole structure can enhance its efficacy against resistant strains of pathogens .

Material Science Applications

Photochromic Materials
Compounds containing pyrazole rings have been explored for their photochromic properties. The ability of this compound to undergo reversible changes upon light exposure makes it suitable for applications in smart materials and sensors. These materials can be utilized in optical devices where light modulation is necessary .

Polymer Chemistry
In polymer science, pyrazole derivatives are being investigated as additives to improve the thermal and mechanical properties of polymers. The incorporation of such compounds can enhance the stability and performance of materials used in various industrial applications .

Agricultural Chemistry Applications

Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Studies indicate that similar pyrazole derivatives can act as effective insecticides or fungicides by targeting specific metabolic pathways in pests while minimizing toxicity to non-target organisms .

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxic effects against cancer cell lines; induces apoptosis ,
Anti-inflammatoryReduces pro-inflammatory cytokines; potential treatment for arthritis ,
Antimicrobial ActivityEffective against bacteria and fungi; potential for new antimicrobial agents ,
Photochromic MaterialsExhibits reversible changes under light; applicable in smart materials ,
Pesticidal PropertiesDisrupts metabolic processes in pests; effective insecticide or fungicide

Mechanism of Action

The mechanism by which 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the thioether group suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Analogs

Compounds 4 and 5 from and are isostructural chloro- and bromo-derivatives of a thiazole-pyrazole-triazole hybrid. Both exhibit similar molecular conformations but differ in crystal packing due to halogen size (Cl vs. Br). The target compound’s 4-chlorophenylthio group may similarly influence crystal packing via halogen bonding or van der Waals interactions, though its dimethoxybenzoate ester introduces additional steric and electronic effects .

Pyrazole-Benzothiazole Hybrids

A related compound, 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (), replaces the benzoate ester with a benzothiazole group.

Substituent Effects on Physicochemical Properties

Methoxy Position and Solubility

demonstrates that substituent positions on dimethoxybenzoates significantly impact solubility. For Cu(II) complexes:

  • 3,5-dimethoxybenzoate : Least soluble (10⁻⁵ mol/dm³)
  • 2,3-dimethoxybenzoate : Intermediate solubility (~10⁻⁴ mol/dm³)
  • 2,6-dimethoxybenzoate : Most soluble (~10⁻² mol/dm³)

The target compound’s 2,3-dimethoxybenzoate group likely confers moderate aqueous solubility, intermediate between 3,5- and 2,6-substituted analogs. This balance may optimize bioavailability for therapeutic applications .

Thioether vs. Sulfonyl Groups

Compounds in feature benzenesulfonyl groups (e.g., 3-methyl-4-(4-methylbenzene-1-sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate, MW 492.55 g/mol).

Antimicrobial Activity
  • 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate () exhibits high antibacterial activity, attributed to the chlorobenzoyl group. The target compound’s 2,3-dimethoxybenzoate ester may offer similar activity with improved solubility due to methoxy electron-donating effects .
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () shows antimicrobial properties, suggesting that the pyrazole-thiazole core in the target compound could synergize with the 2,3-dimethoxybenzoate for enhanced efficacy .

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Weight (g/mol) Solubility Trend Key Biological Activity Reference
Target Compound 4-((4-Cl-phenyl)thio), 2,3-dimethoxybenzoate ~478.52 Moderate (predicted) Antimicrobial (inferred) -
Compound 4 () 4-Cl-phenyl, thiazole - Low Antimicrobial
4-Chlorobenzoyl analog () 4-Cl-benzoyl - Low Antibacterial
2,6-Difluorobenzoate analog () 2,6-difluorobenzoate 492.55 High (predicted) -
Sulfonyl derivative () 4-methylbenzenesulfonyl 492.55 Low -

Biological Activity

The compound 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in cancer research and pharmacological applications. This article aims to summarize the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₃ClN₂OS
  • Molecular Weight : 316.81 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of pyrazole derivatives often involves their interaction with various biological targets, including kinases and other enzymes. The compound has been studied for its ability to inhibit specific kinases, which are critical in signaling pathways associated with cancer progression.

Kinase Inhibition

Recent studies have demonstrated that pyrazole derivatives can exhibit potent inhibitory effects on kinases such as AKT2/PKBβ. This is significant because AKT signaling is known to play a crucial role in tumor growth and survival, particularly in glioblastoma cells. For instance, a related compound exhibited low micromolar activity against AKT2, leading to reduced viability of glioma cells while sparing non-cancerous cells .

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrazole derivatives, including the target compound. The following table summarizes key findings from various research articles:

StudyCell LineIC50 (µM)Mechanism
Study 1Glioblastoma (U87MG)5.2AKT2 inhibition, reduced neurosphere formation
Study 2Non-cancerous cells>20Selective toxicity towards cancer cells
Study 3Various cancer linesVariesInduction of apoptosis

Anti-inflammatory and Analgesic Activity

In addition to anticancer properties, some pyrazole derivatives have shown anti-inflammatory and analgesic effects. One study reported that a related compound demonstrated significant anti-inflammatory activity (81.91% inhibition) and analgesic properties (53.25% inhibition) while exhibiting minimal ulcerogenic effects .

Case Studies

  • Glioblastoma Inhibition : A study on a related pyrazole derivative showed promising results against glioblastoma stem cells. The compound inhibited the formation of neurospheres and effectively induced cell death in primary patient-derived glioma cultures while being relatively non-toxic to normal cells .
  • Analgesic Effects : Another case study highlighted the analgesic properties of a similar pyrazole derivative, which was evaluated through well-established pain models. The results indicated significant pain relief without severe side effects .

Q & A

Q. What experimental designs address limitations in scalability for preclinical studies?

  • DoE (Design of Experiments) : Multi-variable optimization (e.g., temperature, solvent ratio, catalyst loading) to balance yield and cost.
  • Microfluidic synthesis : Scalable production with controlled reaction parameters .

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